molecular formula C17H13NO2 B389323 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione CAS No. 1100127-67-0

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione

Cat. No. B389323
CAS RN: 1100127-67-0
M. Wt: 263.29g/mol
InChI Key: OJMNUQNZECRSCJ-RMKNXTFCSA-N
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Description

1-(2E)-3-Phenylprop-2-en-1-yl]-1H-indole-2,3-dione, more commonly known as 1-PPI, is a novel synthetic compound with a wide range of scientific applications. It is an indole-based heterocyclic compound with a three-membered ring containing two carbon atoms and one nitrogen atom. 1-PPI is a highly versatile compound and has been used in a variety of synthetic and research applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Isatin derivatives, including "1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione", have been recognized for their synthetic versatility and significant biological activities. These compounds are extensively utilized as building blocks for generating a wide array of N-heterocycles, which undergo various reactions to form new heterocyclic compounds. Recent literature highlights key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, contributing valuable insights and fostering new ideas for further research (Sadeghian & Bayat, 2022).

Indole Synthesis and Classification

The indole nucleus, a core structure in many bioactive compounds, has inspired various methods for its synthesis, due to its affinity to bind with biological targets. Indoles, including "this compound", have been classified based on the synthesis route, illustrating the diversity and complexity of approaches in indole synthesis. This classification aids in understanding the historical and current state of indole synthesis, encouraging new strategies and avoiding duplication of efforts (Taber & Tirunahari, 2011).

Anticonvulsant Activity

Isatin derivatives have shown a variety of biological activities, including anticonvulsant properties. A particular focus has been on synthesizing isatin analogs that act as potent anticonvulsant agents at low concentrations. Among these, Schiff bases have been identified as highly effective, emphasizing the significance of isatin and its derivatives in developing pharmacologically active compounds (Mathur & Nain, 2014).

Pharmacological Significance of Isatin Derivatives

Isatin and its derivatives have gained attention due to their pronounced therapeutic importance. Various synthesis schemes and structural activity relationships (SAR) have been developed, showcasing their potential in creating compounds with analgesic, anticancer, anti-inflammatory, and other activities. This highlights the role of "this compound" derivatives in the synthesis of drugs with fewer side effects and overcoming resistance problems (Chauhan et al., 2020).

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNUQNZECRSCJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331815
Record name 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1100127-67-0
Record name 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the key structural characteristics of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione as revealed by the study?

A1: The research primarily highlights two key structural aspects of the molecule []:

  • Orientation and interactions: The indole ring and the phenyl ring are not coplanar. Instead, they are oriented at an angle of 69.33° relative to each other []. The crystal structure analysis also reveals the presence of C—H⋯O hydrogen bonds between molecules. These hydrogen bonds contribute to the formation of zigzag chains along the a-axis of the crystal lattice. Additionally, π–π stacking interactions are observed between neighboring isatin groups, further influencing the crystal packing.

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